

MAZ51: Application Notes and Protocols for Apoptosis Induction Studies

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Compound of Interest		
Compound Name:	MAZ51	
Cat. No.:	B1245357	Get Quote

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Introduction

MAZ51 is a potent indolinone-based molecule, initially identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in blocking lymphangiogenesis and has demonstrated anti-tumor properties.[3] [4] MAZ51 effectively inhibits the proliferation of various tumor cell lines and induces apoptosis, making it a compound of interest in cancer research and drug development.[1][3] While its primary target is VEGFR-3, some studies suggest that MAZ51's pro-apoptotic and anti-proliferative effects can also occur in cells not expressing VEGFR-3, indicating the involvement of other signaling pathways.[3][5] In some glioma cell lines, MAZ51 has been shown to induce cell cycle arrest at the G2/M phase and morphological changes through the Akt/GSK3β and RhoA signaling pathways, independent of VEGFR-3 phosphorylation inhibition.[5]

These application notes provide a comprehensive guide for designing and conducting apoptosis induction studies using **MAZ51**, with a focus on determining the optimal treatment duration and concentration. Detailed protocols for key apoptosis assays are also provided.

Data Presentation: Efficacy of MAZ51 in Various Cell Lines



Methodological & Application

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The following table summarizes the effective concentrations and treatment durations of **MAZ51** used to inhibit proliferation and induce apoptosis in different cancer cell lines.



Cell Line	Cancer Type	Effective Concentrati on	Treatment Duration	Observed Effect	Reference
PC-3	Prostate Cancer	IC50 = 2.7 μΜ	48 hours	Inhibition of cell proliferation	[6]
PC-3	Prostate Cancer	3 μΜ	4 hours	Blockade of VEGF-C- induced VEGFR-3 phosphorylati on	[6][7]
PC-3	Prostate Cancer	1-10 μΜ	48 hours	Dose- dependent decrease in cell proliferation	[6]
Various Tumor Cells	Not Specified	2.5-10 μΜ	24 hours	Induction of apoptosis and inhibition of proliferation	[2]
C6 (rat)	Glioma	2.5 μM, 5.0 μM	24 hours	Cell rounding and G2/M cell cycle arrest	[5]
U251MG (human)	Glioma	2.5 μM, 5.0 μM	24 hours	Cell rounding and G2/M cell cycle arrest	[5]
MT450 (rat)	Mammary Carcinoma	Not specified in vitro	Not specified in vitro	In vivo tumor growth suppression	[2]

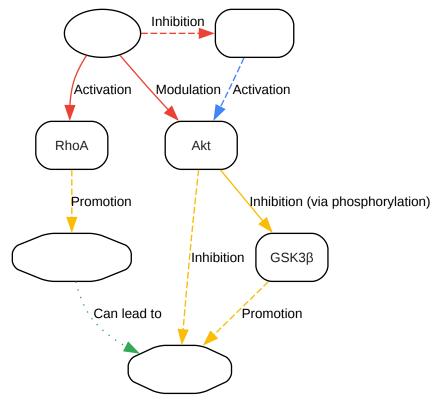




Signaling Pathways and Experimental Workflow

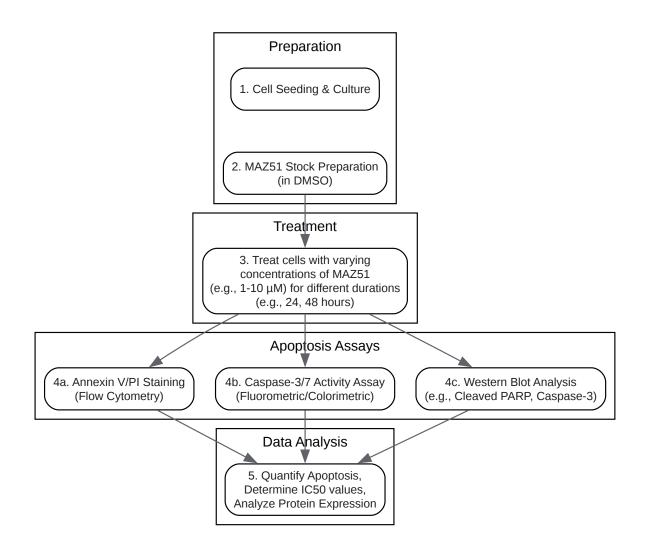
To visualize the mechanisms of **MAZ51** action and the experimental design for its study, the following diagrams are provided.





^{*}In some cell types, MAZ51's effect on Akt and RhoA may be independent of VEGFR-3 inhibition.





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